molecular formula C28H41NO5Si B1399813 (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate CAS No. 873945-27-8

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate

Cat. No.: B1399813
CAS No.: 873945-27-8
M. Wt: 499.7 g/mol
InChI Key: LFWGXIVKBPLQMD-OYUWMTPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with hydroxyphenyl and triisopropylsilyloxy groups, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using triisopropylsilyl chloride under basic conditions to prevent unwanted side reactions.

    Final Coupling: The benzyl group is introduced through a coupling reaction, often using benzyl bromide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl and hydroxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-methoxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
  • (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-chlorophenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate

Uniqueness

(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyphenyl and triisopropylsilyloxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

The compound (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological characterization, and structure-activity relationships (SAR) associated with this compound, focusing on its interactions with neurotransmitter transporters and implications for neurological disorders.

Synthesis

The synthesis of this compound involves several key steps that allow for the introduction of specific functional groups essential for its biological activity. The synthetic pathway typically includes:

  • Formation of the piperidine ring : Utilizing starting materials that incorporate hydroxyl and phenolic groups.
  • Functionalization : Introducing the triisopropylsilyl ether to enhance lipophilicity and stability.
  • Final coupling reactions : To yield the desired benzyl ester form.

This method ensures the retention of stereochemical integrity critical for biological function.

Affinity for Neurotransmitter Transporters

Research has demonstrated that compounds similar to This compound exhibit significant affinity for various neurotransmitter transporters, particularly:

  • Dopamine Transporter (DAT) : High affinity observed, indicating potential applications in treating disorders related to dopamine dysregulation, such as ADHD and substance abuse.
  • Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible use in managing conditions like depression and anxiety disorders.
  • Serotonin Transporter (SERT) : Activity at this site may also contribute to antidepressant effects.

The introduction of hydroxyl groups has been linked to increased binding affinity due to enhanced hydrogen bonding capabilities with transporter proteins .

Structure-Activity Relationship (SAR)

A detailed SAR study reveals how modifications to the piperidine core influence biological activity:

Compound ModificationEffect on DAT Binding AffinityNotes
Hydroxyl group additionIncreased affinityEnhances interaction with DAT
Triisopropylsilyl etherImproved lipophilicityAids in crossing the blood-brain barrier
Benzyl substitutionVaries activity across transportersStructural diversity leads to different pharmacological profiles

Neurological Disorders

Several studies have evaluated the efficacy of similar piperidine derivatives in preclinical models:

  • ADHD Treatment : Compounds with high DAT affinity have shown promise in reducing hyperactive behaviors in rodent models.
  • Depression Models : Inhibition of NET has been correlated with improved mood-related behaviors in animal studies, suggesting a dual-action mechanism through DAT and NET modulation .

Antimicrobial Activity

Emerging research indicates potential antimicrobial properties linked to structural analogs of this compound. For instance, certain piperidine derivatives have demonstrated inhibitory effects on Mycobacterium tuberculosis through targeted enzyme inhibition, suggesting broader therapeutic applications beyond neurological disorders .

Properties

IUPAC Name

benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-tri(propan-2-yl)silyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO5Si/c1-19(2)35(20(3)4,21(5)6)34-26-17-29(28(32)33-18-22-10-8-7-9-11-22)16-25(31)27(26)23-12-14-24(30)15-13-23/h7-15,19-21,25-27,30-31H,16-18H2,1-6H3/t25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGXIVKBPLQMD-OYUWMTPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CN(CC(C1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735134
Record name Benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-{[tri(propan-2-yl)silyl]oxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873945-27-8
Record name Benzyl (3R,4R,5S)-3-hydroxy-4-(4-hydroxyphenyl)-5-{[tri(propan-2-yl)silyl]oxy}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
Reactant of Route 2
Reactant of Route 2
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
Reactant of Route 3
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
Reactant of Route 4
Reactant of Route 4
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
Reactant of Route 5
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate
Reactant of Route 6
(3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.